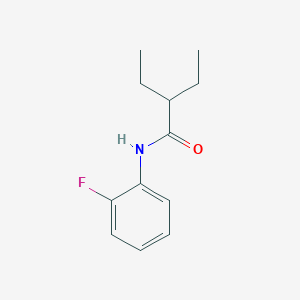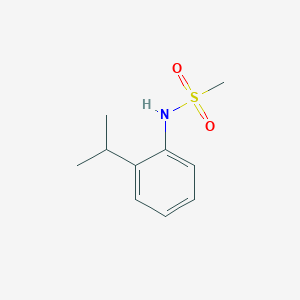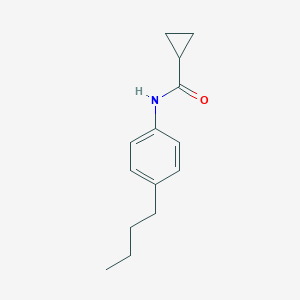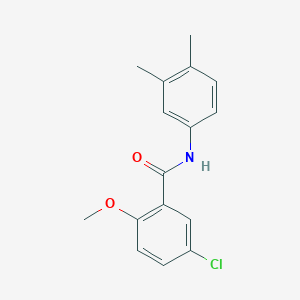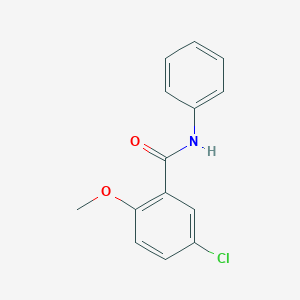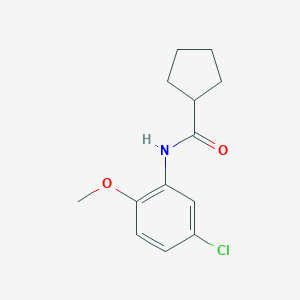
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide, also known as DOMCA, is a chemical compound that belongs to the class of acetamide derivatives. It has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. In
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide involves its interaction with the NMDA receptor. 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide binds to the glycine site of the NMDA receptor and enhances its activity. This results in an increased influx of calcium ions into the neuron, which triggers a cascade of intracellular signaling pathways. The activation of these pathways leads to the modulation of gene expression, protein synthesis, and synaptic plasticity.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, it enhances the activity of the NMDA receptor and modulates the expression of genes and proteins involved in synaptic plasticity. Physiologically, it has been shown to improve learning and memory in animal models. It has also been shown to exhibit anti-inflammatory and analgesic activities, which may be beneficial for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide in lab experiments is its specificity for the glycine site of the NMDA receptor. This allows for the selective modulation of NMDA receptor activity, without affecting other neurotransmitter systems. Another advantage is its relatively low toxicity, which allows for its use in in vivo experiments. However, one limitation is its low solubility in water, which may require the use of organic solvents in some experiments. Another limitation is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide. One direction is the development of more efficient synthesis methods for 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide, which may improve its yield and purity. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, the study of its effects on other neurotransmitter systems may provide insights into its broader physiological effects. Finally, the development of more selective and potent NMDA receptor modulators may lead to the discovery of new therapeutic agents for neurological disorders.
Synthesemethoden
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methylaniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to form 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide. The yield of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide has been studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic activities. It has also been investigated as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In neuroscience, 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide has been used as a research tool to study the function of neurotransmitter receptors and ion channels. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory.
Eigenschaften
Molekularformel |
C17H19NO3 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-12-5-4-6-14(9-12)18-17(19)11-13-7-8-15(20-2)16(10-13)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
UDGMQVQPCHMDHR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)



